5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a useful research compound. Its molecular formula is C16H11ClF3N3O and its molecular weight is 353.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit pi3kγ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development of cancer .
Mode of Action
If it acts similarly to other pi3kγ inhibitors, it would bind to the enzyme and prevent it from performing its function, thereby inhibiting the pathways that lead to the growth and proliferation of cancer cells .
Biochemical Pathways
Pi3kγ inhibitors generally affect the pi3k/akt/mtor pathway, a critical regulator of cell survival and proliferation . Inhibition of this pathway can lead to decreased tumor growth and proliferation .
Result of Action
If it acts as a pi3kγ inhibitor, it could potentially lead to decreased cell growth and proliferation, particularly in cancer cells .
Biologische Aktivität
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C₁₆H₁₁ClF₃N₃O
- Molecular Weight : 353.73 g/mol
- CAS Number : 848436-24-8
- MDL Number : MFCD04967291
This compound features a unique structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the pyrazole ring system is a well-established pharmacophore in medicinal chemistry.
Antiinflammatory Properties
Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anti-inflammatory activities. For instance:
- In vitro studies demonstrated that related compounds showed IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac .
- A series of synthesized pyrazole derivatives exhibited moderate to high edema inhibition percentages (78.9–96%) in animal models, outperforming celecoxib in some cases .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for anticancer potential:
- Certain compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
- Notably, compounds with similar structures have been reported to inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents in oncology .
Neuroprotective Effects
Research has suggested that some pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis:
- In cellular models of neurodegeneration, these compounds improved cell viability significantly under toxic conditions induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .
Case Study 1: Anti-inflammatory Activity Assessment
In a comparative study, various pyrazolo derivatives were synthesized and tested for their anti-inflammatory effects using an edema model in mice. The results indicated that:
Compound | Edema Inhibition (%) | COX-2 IC50 (μM) |
---|---|---|
Compound A | 82.8 | 0.034 |
Compound B | 78.9 | 0.052 |
Compound C | 96 | 0.040 |
Compound C exhibited the highest edema inhibition and favorable selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent .
Case Study 2: Anticancer Evaluation
A series of pyrazolo derivatives were screened against several cancer cell lines (e.g., MCF-7 for breast cancer). The study found that:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound D | MCF-7 | 12.5 |
Compound E | HeLa | 15.0 |
Compound F | A549 | 10.0 |
These findings support the hypothesis that modifications on the pyrazolo scaffold can lead to enhanced anticancer activity .
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-8-3-4-10(5-9(8)2)11-6-13(16(18,19)20)23-14(21-11)7-12(22-23)15(17)24/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSYGXAMNKCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.